9,10-Dihydroanthracene-9,10-diol

Stereochemistry Conformational Analysis Supramolecular Chemistry

9,10-Dihydroanthracene-9,10-diol (CAS 58343-58-1), also designated anthracene-9,10-dihydrodiol or cis-9,10-dihydroxy-9,10-dihydroanthracene, is a partially saturated polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. It is the cis-configured vicinal diol formed by enzymatic dioxygenation of anthracene at the 9,10-positions, serving as a key intermediate in the microbial degradation pathway of anthracene.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 58343-58-1
Cat. No. B1253839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydroanthracene-9,10-diol
CAS58343-58-1
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C3=CC=CC=C3C(C2=C1)O)O
InChIInChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H
InChIKeyWJPAOCLCEGUSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydroanthracene-9,10-diol (CAS 58343-58-1): Core Identity and Procurement-Relevant Physicochemical Profile


9,10-Dihydroanthracene-9,10-diol (CAS 58343-58-1), also designated anthracene-9,10-dihydrodiol or cis-9,10-dihydroxy-9,10-dihydroanthracene, is a partially saturated polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is the cis-configured vicinal diol formed by enzymatic dioxygenation of anthracene at the 9,10-positions, serving as a key intermediate in the microbial degradation pathway of anthracene . The compound exists as a colorless to white crystalline solid, and its core structural feature — a non-planar, semi-rigid dihydroanthracene scaffold bearing two hydroxyl groups — imparts distinct hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) and a computed XLogP3 of 1.6 . Commercially, it is supplied at standard purities of 95–97% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 9,10-Dihydroanthracene-9,10-diol Cannot Be Replaced by Generic PAH Diols or Anthracene Derivatives


Scientific and industrial users cannot indiscriminately interchange 9,10-dihydroanthracene-9,10-diol with other PAH dihydrodiols or anthracene oxidation products due to its unique cis stereochemistry, regiospecific hydroxylation pattern, and distinct redox behavior. Unlike the fully aromatic 9,10-dihydroxyanthracene (the hydroquinone tautomer, CAS 4981-66-2), which exists in a planar anthracene-like geometry, the target compound retains a non-planar dihydroanthracene core that alters its supramolecular interactions, solubility, and reactivity . Furthermore, its role as the primary metabolite of anthracene 9,10-dioxygenase places it in a specific enzymatic context that is not replicated by trans-diol isomers or other PAH diol metabolites such as benzo[a]pyrene-7,8-dihydrodiol . Selection of the correct 9,10-dihydrodiol is critical for reproducibility in biodegradation assays, synthetic transformations, and materials chemistry studies where the cis-diol configuration dictates both reactivity and binding properties.

9,10-Dihydroanthracene-9,10-diol: Quantitative Differentiation Evidence Against Closest Analogs


Cis-Diol Stereochemistry vs. Trans-Diol and Hydroquinone Forms: Structural and Conformational Differentiation

9,10-Dihydroanthracene-9,10-diol (58343-58-1) is specifically the cis-configured diol, as confirmed by its IUPAC name and metabolic origin via anthracene 9,10-dioxygenase . This cis configuration forces the hydroxyl groups into a syn orientation, resulting in a non-planar dihydroanthracene scaffold with a computed rotatable bond count of 0 and a defined 3D geometry distinct from the planar aromatic system of 9,10-dihydroxyanthracene (CAS 4981-66-2), which adopts a fully conjugated anthracene framework . The cis-diol geometry enables specific intramolecular and intermolecular hydrogen-bonding patterns that are absent in trans-diol isomers or the hydroquinone tautomer, directly impacting crystal packing and host-guest chemistry .

Stereochemistry Conformational Analysis Supramolecular Chemistry

Metabolic Pathway Specificity: Substrate for cis-9,10-Dihydroanthracene-9,10-diol Dehydrogenase vs. Other PAH Dihydrodiol Dehydrogenases

The target compound is the specific substrate for cis-9,10-dihydroanthracene-9,10-diol dehydrogenase (EC 1.1.-.-), which catalyzes its oxidation to 9,10-anthraquinone with the release of 4 H+ and 4 e- . This enzymatic transformation is part of the well-characterized anthracene degradation pathway in bacteria, where the diol is produced by anthracene 9,10-dioxygenase (EC 1.14.-.-) . In contrast, other PAH dihydrodiols such as benzo[a]pyrene-7,8-dihydrodiol or benz[a]anthracene-8,9-dihydrodiol are processed by distinct dioxygenases and dehydrogenases with different regioselectivities and kinetic parameters, and they partition into bay-region diol epoxide pathways associated with carcinogenic activation rather than detoxification .

Microbial Biodegradation Enzymology PAH Metabolism

Computational Physicochemical Differentiation: XLogP3, Hydrogen Bonding Capacity, and Molecular Flexibility vs. Parent Anthracene and 9,10-Dihydroanthracene

Computed physicochemical properties reveal measurable differentiation between 9,10-dihydroanthracene-9,10-diol and its closest structural analogs. The target compound exhibits an XLogP3 of 1.6, reflecting moderate lipophilicity imparted by the two hydroxyl groups, compared to anthracene (XLogP3 ≈ 4.5) and 9,10-dihydroanthracene (XLogP3 ≈ 4.0) . The hydrogen bond donor count of 2 and acceptor count of 2, combined with a rotatable bond count of 0, confer a rigid, hydrogen-bond-capable scaffold that is distinct from the fully hydrophobic parent hydrocarbon anthracene (0 H-bond donors) and the saturated 9,10-dihydroanthracene (0 H-bond donors) . These properties influence solubility, membrane permeability, and molecular recognition in biological and materials contexts.

Physicochemical Properties QSAR Drug Design

Commercial Purity and Analytical Documentation: 97% Batch-Specific QC vs. Generic PAH Diol Supplies

Reputable vendors supply 9,10-dihydroanthracene-9,10-diol at a standard purity of 97%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra . In contrast, generic anthracene diol preparations or crude synthetic mixtures may contain varying proportions of the fully aromatized 9,10-dihydroxyanthracene tautomer, the trans-diol isomer, or over-oxidation products such as 9,10-anthraquinone, which can compromise experimental reproducibility . The availability of rigorous QC documentation ensures that the researcher receives the correct cis-diol isomer with quantified impurity profiles, a critical requirement for enzymatic assays, environmental standard curves, and synthetic transformations.

Quality Control Analytical Chemistry Reference Standards

9,10-Dihydroanthracene-9,10-diol: Evidence-Backed Procurement Scenarios for Research and Industry


Environmental Biodegradation and PAH Metabolism Studies

Use as an authentic reference standard for anthracene biodegradation pathway elucidation. The compound’s confirmed cis stereochemistry and role as the sole substrate for cis-9,10-dihydroanthracene-9,10-diol dehydrogenase make it indispensable for enzyme kinetics assays and metabolite profiling in environmental microbiology.

Crystal Engineering and Supramolecular Host-Guest Chemistry

Leverage the non-planar cis-diol geometry and dual hydrogen-bonding capacity for designing inclusion compounds and co-crystals. Evidence from substituted cis-diol analogs demonstrates that the hydroxyl orientation governs halogen···halogen vs. OH···O supramolecular interactions , a parameter directly transferable to the unsubstituted parent scaffold.

Synthetic Organic Chemistry: Precursor to 9,10-Disubstituted Anthracenes

Employ as a key intermediate in acid-catalyzed rearrangements to 10,10′-diaryl-9-anthrones, a transformation shown to be unique to 9,10-dihydroanthracene-9,10-diols carrying specific substituents . The compound’s reactivity profile differs from that of 9,10-dihydroxyanthracene, which undergoes alternative oxidation pathways.

Analytical Method Development and Quality Control

Utilize as a high-purity (97%) calibrant for HPLC, GC, and NMR method validation in PAH analysis, supported by batch-specific QC documentation . The compound’s distinct retention time and spectral signature, driven by its XLogP3 of 1.6 and unique hydrogen-bonding capacity, enable reliable discrimination from co-eluting anthracene derivatives.

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